3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
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Overview
Description
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate is a complex organic compound with a unique structure. It is characterized by the presence of multiple methoxy groups and an isoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may require further research to fully elucidate .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-dimethoxyphenyl)propanoate: Shares a similar core structure but lacks the isoquinoline moiety.
3-(3,4-Dimethoxyphenyl)-L-alanine: Contains the same aromatic ring system but differs in the side chain and functional groups.
Uniqueness
The uniqueness of 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate lies in its combination of the isoquinoline core with multiple methoxy groups and a propanoate side chain. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H31NO6 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C24H31NO6/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3/h6-7,13-15,19H,8-12H2,1-5H3 |
InChI Key |
VZAJSNWFIOPTKS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-] |
Origin of Product |
United States |
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